4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Description
4,10-Dibromo-3,11-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene is a tricyclic compound featuring a fused ring system with two sulfur atoms (dithia) and bromine substituents at positions 4 and 10.
Properties
IUPAC Name |
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2S2/c10-6-2-4-1-5-3-7(11)13-9(5)8(4)12-6/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCGLGXROCRIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609984 | |
| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258527-25-2 | |
| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene typically involves the bromination of cyclopenta[1,2-b:5,4-b’]dithiophene. One common method is the reaction of cyclopenta[1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide . This reaction proceeds under mild conditions and yields the desired dibromo compound.
Industrial Production Methods
Industrial production of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene often involves large-scale bromination reactions. The process is typically carried out in a controlled environment to ensure high purity and yield. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki and Stille coupling to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide: Used for the bromination of cyclopenta[1,2-b:5,4-b’]dithiophene.
Palladium Catalysts: Commonly used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.
Coupled Products: Cross-coupling reactions yield coupled products with extended conjugation.
Scientific Research Applications
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic field-effect transistors and organic photovoltaics due to its excellent electron-donating properties.
Polymer Chemistry: Incorporated into semiconducting polymers to lower the band gap and improve electronic properties.
Material Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene involves its ability to donate electrons and participate in π−π interactions. These properties make it an effective building block for organic electronic devices. The compound’s rigid coplanar structure enhances its ability to form strong intermolecular interactions, which are crucial for its performance in electronic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4,10-dibromo-3,11-dithiatricyclo[...]undeca-tetraene with key analogs, focusing on structural features, substituents, and applications:
| Compound Name | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 4,10-Dibromo-3,11-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene (Target Compound) | Two sulfur atoms, bromines at 4,10 | Not explicitly provided<sup>†</sup> | — | Hypothesized as a halogenated intermediate for cross-coupling or polymer synthesis. | [3], [5] |
| 4,10-Dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-tetraene | Nitrogen (aza) at position 7, octyl substituent | C₁₆H₁₉NBr₂S₂ | 449.27 | Enhanced solubility due to octyl chain; potential use in organic electronics. | [3], [5] |
| 3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-tetraen-4-ylboronic acid | Three sulfur atoms (trithia), boronic acid group | C₈H₅BO₂S₃ | 256.13 | Suzuki-Miyaura cross-coupling applications; modular functionalization. | [8] |
| 10,11-Dibromotricyclo[6.3.1.0²,⁷]dodeca-2,4,6,9-tetraene | Larger tricyclic system (12 carbons vs. 11) | C₁₂H₁₀Br₂ | 314.02 | Crystalline solid (triclinic, P1 space group); studied for stereoelectronic properties. | [7] |
| 3,7λ⁶,11-Trithiatricyclo[...]undeca-tetraene 7,7-dioxide | Sulfone (oxidized sulfur) at position 7 | — | — | Increased stability and electron-withdrawing character; niche in medicinal chemistry. | [6] |
<sup>†</sup> Molecular formula inferred as ~C₉H₈Br₂S₂ based on structural analogs (exact data unavailable in evidence).
Key Observations:
Heteroatom Substitution :
- The target compound (dithia) and trithia-derivatives (e.g., ) differ in sulfur count, altering electronic properties. Trithia systems may exhibit stronger π-conjugation, while sulfones () introduce polarizability .
- Nitrogen substitution (e.g., 7-azatricyclo in ) introduces basicity and hydrogen-bonding capability, broadening pharmaceutical utility .
Substituent Effects: Bromine atoms (target compound and ) enable halogen-bonding and participation in cross-coupling reactions. Octyl chains () improve solubility in nonpolar solvents, critical for solution-processed materials .
Synthetic Routes :
- The Wittig reaction () using KHMDS base at −40°C achieves high stereoselectivity (12:1 Z/E ratio) for tetraene systems, suggesting analogous methods for the target compound .
- Bromination steps likely follow cyclization, as seen in ’s dibromotricyclo synthesis .
Applications :
Biological Activity
4,10-Dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound characterized by its unique structural features, including two bromine atoms and a dithiophene ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics.
- Molecular Formula : C9H2Br2OS2
- IUPAC Name : 4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one
- CAS Number : 636588-79-9
The biological activity of this compound is primarily attributed to its electronic properties and structural rigidity. The compound exhibits enhanced π-π interactions due to its coplanar structure, which may facilitate electron transfer processes crucial for various biological mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar dithiophene structures exhibit notable antimicrobial properties. For instance:
- In Vitro Studies : Dithiophene derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that 4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca could possess similar properties.
Anticancer Potential
The compound's ability to induce apoptosis in cancer cells has been explored:
- Case Study : In studies involving dithiophene analogs, compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and HepG2). The mechanism often involves the activation of apoptotic pathways through oxidative stress induction.
Photovoltaic Applications
Due to its electronic properties, this compound is also being investigated for its role in organic photovoltaics:
- Performance Metrics : Preliminary studies suggest that incorporating this compound into solar cell designs can enhance light absorption and charge mobility.
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
